trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13305926
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |
| Standard InChI Key | SJINPULFJCWKFE-NWDGAFQWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=CC=C2 |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name is (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, reflecting its stereochemistry and substituents. Key structural components include:
-
Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1.
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Boc group: A tert-butyloxycarbonyl protecting group at position 1, enhancing stability during synthetic processes.
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3-Pyridyl substituent: An aromatic heterocycle at position 4, contributing to potential π-π interactions in biological systems.
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Carboxylic acid: A reactive moiety at position 3, enabling further functionalization.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 292.33 g/mol | |
| InChI | InChI=1S/C15H20N2O4/c1-15... | |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)... | |
| CAS Number | Not explicitly provided | – |
Synthesis and Synthetic Relevance
Stereochemical Considerations
The trans configuration arises from the spatial arrangement of the 3-pyridyl and carboxylic acid groups on the pyrrolidine ring. Computational modeling suggests that this configuration minimizes steric hindrance between the pyridyl ring and the Boc group.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound (Predicted) | Analog |
|---|---|---|
| Melting point | Not reported | 185–187°C |
| Boiling point | ~465°C (estimated) | 465.1±45.0°C |
| Density | ~1.27 g/cm³ | 1.275±0.06 g/cm³ |
| pKa | ~4.3 | 4.27±0.40 |
The carboxylic acid group () suggests moderate aqueous solubility at physiological pH, while the Boc group enhances lipid solubility .
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